molecular formula C19H16N2O2 B1213802 MAPPICINE KETONE CAS No. 55854-89-2

MAPPICINE KETONE

Cat. No.: B1213802
CAS No.: 55854-89-2
M. Wt: 304.3 g/mol
InChI Key: QHTFEANXLNNBOX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of mappicine ketone involves several key steps. One efficient method is based on the assembly of tricyclic amine with pseudo acid chloride. A Friedlander condensation is utilized for the construction of the ABC skeleton, and a periselective Diels-Alder approach is used for the preparation of the pseudo acid chloride . Another method involves the conversion of camptothecin to this compound using microwave irradiation .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Mappicine ketone undergoes various chemical reactions, including reduction, oxidation, and substitution. For example, it can be reduced with sodium borohydride to form racemic mappicine .

Common Reagents and Conditions

    Reduction: Sodium borohydride in methanol

    Oxidation: Common oxidizing agents like potassium permanganate

    Substitution: Various nucleophiles under appropriate conditions

Major Products

    Reduction: Racemic mappicine

    Oxidation: Oxidized derivatives of this compound

    Substitution: Substituted mappicine derivatives

Mechanism of Action

The exact mechanism of action of mappicine ketone is not fully understood. it is believed to interact with DNA and inhibit viral replication, similar to camptothecin’s inhibition of topoisomerase I . This interaction likely disrupts the replication process of the viruses, leading to their inhibition.

Properties

IUPAC Name

8-methyl-7-propanoyl-11H-indolizino[1,2-b]quinolin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-3-17(22)14-9-16-18-13(10-21(16)19(23)11(14)2)8-12-6-4-5-7-15(12)20-18/h4-9H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTFEANXLNNBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=O)N2CC3=CC4=CC=CC=C4N=C3C2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90971255
Record name 8-Methyl-7-propanoylindolizino[1,2-b]quinolin-9(11H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55854-89-2
Record name Nothapodytine B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055854892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Methyl-7-propanoylindolizino[1,2-b]quinolin-9(11H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A sample of 4.6 g of 4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]-indolizino[1,2-b]quinolin-3,14(4H,12H)-dione [(20 S) camptothecin] was stirred with 46 ml of N,N-dimethylformamide. The suspension was heated at reflux, and the disappearance of starting material was monitored by HPLC (C18 reverse phase column, 20-25% acetonitrile:water mobile phase, perchlorate buffer at pH approximately 3.0). The reaction was monitored by UV detection at a wavelength of 228 nm. The only responses detected under these conditions were a peak for N,N-dimethylformamide near the solvent front, a peak for the starting material and a peak for the desired product with a retention time of approximately 3.2 relative to the starting material. The reaction was heated until consumption of the starting material was complete (approximately 8 days). After cooling to ambient temperature the solid product was collected by filtration, and washed with methanol. After drying under vacuum to a constant weight 3.48 g (87%) of product, m.p. 233°-234° C. was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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